Cas no 5623-04-1 (2-Amino-N-hydroxybenzenecarboxamide)

2-Amino-N-hydroxybenzenecarboxamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,2-amino-N-hydroxy-
- 2-Amino-N-hydroxybenzenecarboxamide
- 2-amino-N-hydroxybenzamide
- 2-aminobenzohydroxamicacid
- 2-aminobenzoylhydroxylamine
- 2-amino-n-hydroxy-benzamid
- 2-aminophenylhydroxamicacid
- anthranilohydroxamicacid
- n-anthranilohydroxamicacid
- SCHEMBL297624
- o-Aminobenzohydroxamic acid
- FT-0680008
- EINECS 227-051-3
- o-Aminobenzhydroxamic acid
- Anthranilic hydroxamic acid
- Benzamide, 2-amino-N-hydroxy-
- MFCD00456219
- Aminobenzoesaure Oxime
- NSC-111686
- 2-Aminobenzoylhydroxamic acid
- 11J-582S
- NSC111686
- UNII-IOQ2I7HZ9C
- DTXSID3063964
- IOQ2I7HZ9C
- N-Anthranilohydroxamic acid
- o-Aminobenzoylhydroxylamine
- 5623-04-1
- anthranilic acid hydroxylamide
- NSC 111686; o-Aminobenzohydroxamic acid; o-Aminobenzoylhydroxylamine
- AKOS002983109
- 2-aminobenzenecarbohydroxamic acid
- Anthranilohydroxamic acid, 2-amino-
- Anthranilo hydroxamic acid
- A924021
- Benzohydroxamic acid, o-amino-
- J-508062
- 2-Aminobenzohydroxamic acid
- CHEMBL3229642
- NS00044399
- o-amino-benzhydroxamic acid
- CHEBI:190963
- 2-Aminophenylhydroxamic acid
- NSC 111686
- Anthranilohydroxamic acid
- DTXCID5042033
- benzohydroxamic acid, 2-amino-
- G75782
- 2-aminobenzhydroxamic acid
- DB-292961
- STL455129
- STL302046
- 2-amino-N-hydroxybenzenecarboximidic acid
-
- MDL: MFCD00456219
- インチ: InChI=1S/C7H8N2O2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,8H2,(H,9,10)
- InChIKey: VMKPDXOZTSISIW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=CC=C1N)NO
計算された属性
- せいみつぶんしりょう: 152.05900
- どういたいしつりょう: 152.059
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 75.4A^2
じっけんとくせい
- 密度みつど: 1.345
- ゆうかいてん: 141-143°
- 屈折率: 1.645
- PSA: 75.35000
- LogP: 1.35990
2-Amino-N-hydroxybenzenecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874011-250mg |
2-Amino-N-hydroxybenzamide |
5623-04-1 | ≥95% | 250mg |
¥1,188.00 | 2022-09-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104446-1g |
2-amino-N-hydroxybenzamide |
5623-04-1 | 98% | 1g |
¥2937.00 | 2024-05-08 | |
A2B Chem LLC | AG23091-500mg |
2-Amino-N-hydroxybenzamide |
5623-04-1 | >95% | 500mg |
$228.00 | 2024-04-19 | |
A2B Chem LLC | AG23091-5mg |
2-Amino-N-hydroxybenzamide |
5623-04-1 | >95% | 5mg |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104446-250mg |
2-amino-N-hydroxybenzamide |
5623-04-1 | 98% | 250mg |
¥1836.00 | 2024-05-08 | |
TRC | A630603-50mg |
2-Amino-N-hydroxybenzenecarboxamide |
5623-04-1 | 50mg |
$ 65.00 | 2022-06-07 | ||
TRC | A630603-100mg |
2-Amino-N-hydroxybenzenecarboxamide |
5623-04-1 | 100mg |
$ 80.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104446-100mg |
2-amino-N-hydroxybenzamide |
5623-04-1 | 98% | 100mg |
¥880.00 | 2024-05-08 | |
A2B Chem LLC | AG23091-250mg |
2-Amino-N-hydroxybenzamide |
5623-04-1 | 97% | 250mg |
$144.00 | 2023-12-30 | |
Crysdot LLC | CD12060832-10g |
2-Amino-N-hydroxybenzamide |
5623-04-1 | 97% | 10g |
$400 | 2024-07-24 |
2-Amino-N-hydroxybenzenecarboxamide 関連文献
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1. Cyclisation of Schiff bases containing amide or hydroxamic acid groups to 1,2-dihydroquinazolin-4-ones; thermal decomposition reactions of the 1,2-dihydroquinazolin-4-onesRobert M. Christie,Stephen Moss J. Chem. Soc. Perkin Trans. 1 1985 2779
2-Amino-N-hydroxybenzenecarboxamideに関する追加情報
Introduction to 2-Amino-N-hydroxybenzenecarboxamide (CAS No. 5623-04-1)
2-Amino-N-hydroxybenzenecarboxamide, also known by its CAS number 5623-04-1, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H8N2O2, is a derivative of aniline and has been explored for its potential therapeutic applications, particularly in the treatment of various diseases and conditions.
The structure of 2-Amino-N-hydroxybenzenecarboxamide consists of a benzene ring substituted with an amino group and a hydroxamic acid moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an interesting candidate for drug development. Recent studies have highlighted its potential as an inhibitor of specific enzymes and as a modulator of cellular pathways involved in inflammation, cancer, and neurodegenerative diseases.
In the context of medicinal chemistry, 2-Amino-N-hydroxybenzenecarboxamide has been investigated for its ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in chromatin remodeling and gene expression regulation. By inhibiting HDACs, this compound can potentially alter the epigenetic landscape of cells, leading to changes in gene expression that may have therapeutic benefits. For instance, HDAC inhibitors have shown promise in the treatment of various cancers by inducing cell cycle arrest, apoptosis, and differentiation.
Beyond its potential as an HDAC inhibitor, 2-Amino-N-hydroxybenzenecarboxamide has also been studied for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Research has shown that this compound can modulate the activity of pro-inflammatory cytokines and other mediators of inflammation, thereby reducing the inflammatory response and providing potential therapeutic benefits.
In the realm of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, oxidative stress and neuroinflammation are key contributors to neuronal damage and dysfunction. Studies have demonstrated that 2-Amino-N-hydroxybenzenecarboxamide can exert neuroprotective effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, its anti-inflammatory properties may help mitigate neuroinflammation, further supporting its potential as a therapeutic agent in these conditions.
The pharmacokinetic properties of 2-Amino-N-hydroxybenzenecarboxamide have also been evaluated to ensure its suitability for clinical use. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, making it a promising candidate for oral administration. Furthermore, its low toxicity profile in animal models suggests that it may be safe for use in humans.
Clinical trials are currently underway to assess the safety and efficacy of 2-Amino-N-hydroxybenzenecarboxamide in various therapeutic applications. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development, including phase II and III trials to evaluate its effectiveness in larger patient populations.
In conclusion, 2-Amino-N-hydroxybenzenecarboxamide (CAS No. 5623-04-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for drug development in areas such as cancer, inflammation, and neurodegenerative diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, highlighting its significance in the field of medicinal chemistry.
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